4-[3-(Trifluoromethyl)diazirin-3-yl]piperidine;hydrochloride
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Overview
Description
4-[3-(Trifluoromethyl)diazirin-3-yl]piperidine;hydrochloride is a chemical compound that features a diazirine ring substituted with a trifluoromethyl group and a piperidine ring. This compound is often used in scientific research due to its unique photoreactive properties, which make it valuable for applications such as photoaffinity labeling and cross-linking studies.
Scientific Research Applications
4-[3-(Trifluoromethyl)diazirin-3-yl]piperidine;hydrochloride is widely used in scientific research due to its photoreactive properties. Some of its applications include:
Photoaffinity Labeling: Used to study protein-ligand interactions by forming covalent bonds with target proteins upon UV activation.
Cross-Linking Studies: Employed to investigate the spatial arrangement of biomolecules by creating covalent links between them.
Chemical Biology: Utilized in the development of chemical probes for studying biological processes.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Trifluoromethyl)diazirin-3-yl]piperidine;hydrochloride typically involves the formation of the diazirine ring followed by the introduction of the trifluoromethyl group and the piperidine ring. One common method involves the reaction of a suitable precursor with trifluoromethyl diazirine under controlled conditions. The reaction is usually carried out in the presence of a base and a solvent such as dichloromethane or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-[3-(Trifluoromethyl)diazirin-3-yl]piperidine;hydrochloride undergoes various chemical reactions, including:
Photoreactions: The diazirine ring can be activated by UV light, leading to the formation of reactive carbene intermediates.
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Photoreactions: UV light is used to activate the diazirine ring.
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are often carried out in solvents like dichloromethane or methanol.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, photoreactions can lead to the formation of covalent bonds with nearby molecules, while substitution reactions can result in the replacement of the trifluoromethyl group with other functional groups .
Mechanism of Action
The primary mechanism of action for 4-[3-(Trifluoromethyl)diazirin-3-yl]piperidine;hydrochloride involves the activation of the diazirine ring by UV light, leading to the formation of a reactive carbene intermediate. This intermediate can then form covalent bonds with nearby molecules, allowing for the study of molecular interactions and the identification of binding sites .
Comparison with Similar Compounds
Similar Compounds
- 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol
- 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid
- 4-{[3-(Trifluoromethyl)-3H-diazirin-3-yl]methyl}piperidine;hydrochloride
Uniqueness
4-[3-(Trifluoromethyl)diazirin-3-yl]piperidine;hydrochloride is unique due to its combination of a diazirine ring and a piperidine ring, which provides distinct photoreactive properties and chemical reactivity. This makes it particularly useful for applications in photoaffinity labeling and cross-linking studies, where precise control over molecular interactions is required .
Properties
IUPAC Name |
4-[3-(trifluoromethyl)diazirin-3-yl]piperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3N3.ClH/c8-7(9,10)6(12-13-6)5-1-3-11-4-2-5;/h5,11H,1-4H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILYDABVRDBCQGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2(N=N2)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClF3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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